3-methyl-1H-pyrazole-5-thiol
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Overview
Description
3-methyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-oxy-dithiomethyl butyrate with piperazine and phenylhydrazine under acid catalysis . Another approach involves the use of hydrazine derivatives and carbonyl compounds, followed by cyclization and thiolation steps .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of transition-metal catalysts, photoredox reactions, and multicomponent processes to streamline the synthesis and functionalization of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-methyl-1H-pyrazole-5-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . Additionally, the pyrazole ring can interact with various receptors and enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-1H-pyrazole-5-thiol include other sulfur-containing pyrazoles, such as 3-methyl-1H-pyrazole-5-carboxylic acid and 3-amino-1-methyl-1H-pyrazole .
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring and a thiol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H6N2S |
---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
5-methyl-1,2-dihydropyrazole-3-thione |
InChI |
InChI=1S/C4H6N2S/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) |
InChI Key |
XBWRULFISNEVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NN1 |
Origin of Product |
United States |
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